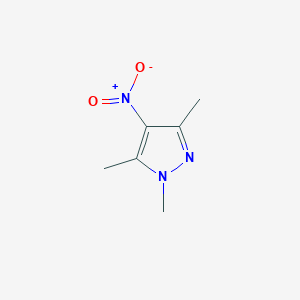

1,3,5-Trimethyl-4-nitro-1H-pyrazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-trimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-6(9(10)11)5(2)8(3)7-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZYFGMARJFMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150072 | |

| Record name | Pyrazole, 4-nitro-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-30-0 | |

| Record name | 1,3,5-Trimethyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-nitro-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-nitro-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-1,3,5-TRIMETHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethyl-4-nitro-1H-pyrazole, a nitro-substituted heterocyclic compound of interest in various chemical research domains. The core of this synthesis lies in the electrophilic nitration of the 1,3,5-trimethyl-1H-pyrazole precursor. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway: Electrophilic Nitration

The synthesis of this compound is achieved through the direct nitration of 1,3,5-trimethyl-1H-pyrazole. This reaction is a classic example of an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The pyrazole ring, being an electron-rich aromatic system, is susceptible to electrophilic attack. The directing effects of the two methyl groups at positions 3 and 5, and the N-methyl group at position 1, favor the substitution at the C-4 position.[1]

A common and effective method for the nitration of pyrazoles involves the use of a nitrating agent, which can be a mixture of concentrated nitric acid and a strong acid like sulfuric acid, or a combination of nitric acid with an activating agent such as trifluoroacetic anhydride.[2] The latter has been shown to be effective for the nitration of similar substituted pyrazoles.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on typical yields for the nitration of analogous substituted pyrazoles.[2]

| Parameter | Value | Reference |

| Starting Material | 1,3,5-trimethyl-1H-pyrazole | N/A |

| Nitrating Agent | Nitric Acid / Trifluoroacetic Anhydride | [2] |

| Solvent | Trifluoroacetic Anhydride | [2] |

| Reaction Temperature | 0-5 °C | [2] |

| Reaction Time | 12 hours | [2] |

| Product | This compound | N/A |

| Typical Yield | ~76% (based on 3,5-dimethyl-4-nitropyrazole) | [2] |

| Molar Mass (Product) | 155.15 g/mol | [3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for the nitration of substituted pyrazoles.[2]

Materials:

-

1,3,5-trimethyl-1H-pyrazole

-

Trifluoroacetic anhydride (TFAA)

-

Concentrated nitric acid (70%)

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in trifluoroacetic anhydride (5.0 eq).

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Nitrating Agent: Add concentrated nitric acid (1.2 eq) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway from the starting material to the final product.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyl-4-nitro-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is of significant interest in medicinal and agricultural chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[1][3] Specifically, derivatives containing the 1,3,5-trimethylpyrazole core have been investigated for their insecticidal and acaricidal activities.[4] This guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis and characterization, and a logical workflow for the investigation of this compound.

Physicochemical Properties

The key physicochemical identifiers and properties of this compound are summarized below. The data includes experimentally determined values where available, alongside predicted and calculated values from computational models.

| Property | Value | Source |

| IUPAC Name | 1,3,5-trimethyl-4-nitropyrazole | [5] |

| Synonyms | 4-Nitro-1,3,5-trimethylpyrazole | [5] |

| CAS Number | 1125-30-0 | [5] |

| Molecular Formula | C₆H₉N₃O₂ | [5] |

| Molecular Weight | 155.15 g/mol | [5] |

| Melting Point | 71.5 °C | |

| Boiling Point | 245.9 ± 35.0 °C (Predicted) | |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | |

| Acidity (pKa) | -1.02 ± 0.10 (Predicted) | |

| logP (Octanol/Water) | 0.945 (Calculated) | |

| Water Solubility | log₁₀WS = -4.13 (Calculated) | |

| McGowan Volume | 113.320 mL/mol (Calculated) |

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Nitration

This protocol is based on established methods for the C4-nitration of pyrazole rings using a mixture of nitric and sulfuric acids.[6][8]

Materials:

-

1,3,5-Trimethyl-1H-pyrazole (CAS: 1072-91-9)[9]

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

-

Dissolution of Starting Material: In a separate flask, dissolve 1,3,5-trimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid, keeping the solution cool.

-

Nitration Reaction: Slowly add the dissolved pyrazole solution dropwise to the cold nitrating mixture. The temperature of the reaction must be carefully maintained between 0 and 10 °C to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain the final product as a solid.

Protocol 2: Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.[10][11]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The spectrum is expected to show three singlets corresponding to the three methyl groups (N-CH₃, C3-CH₃, and C5-CH₃). The chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The spectrum will show signals for the three distinct methyl carbons and the three pyrazole ring carbons. The carbon at the C4 position, bonded to the nitro group, will be significantly shifted downfield.

2. Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Analysis: The mass spectrum should display a clear molecular ion peak ([M]⁺) at m/z 155, corresponding to the molecular weight of the compound. Common fragmentation patterns for nitroaromatic compounds include the loss of O, NO, and NO₂.[5]

3. Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FT-IR) spectroscopy, using an ATR accessory.

-

Analysis: The IR spectrum is expected to show characteristic strong absorption bands for the nitro group (N-O asymmetric and symmetric stretching) typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. Other bands will correspond to C-H and C=N vibrations of the substituted pyrazole ring.

Logical and Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, leading to its potential biological evaluation based on the known activities of related pyrazole compounds.[1][4]

Caption: Synthesis and analysis workflow for this compound.

Conclusion

This compound is a well-defined chemical entity with predictable physicochemical properties based on its structure. Its synthesis is achievable through standard organic chemistry protocols, primarily via the nitration of its trimethyl-pyrazole precursor. The wide range of biological activities associated with the pyrazole core suggests that this compound could be a valuable intermediate or target molecule for screening in agrochemical and pharmaceutical research programs.[1][3][4] The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this and related compounds.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C6H9N3O2 | CID 121019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,3,5-Trimethyl-4-nitro-1H-pyrazole (CAS: 1125-30-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and safety information for 1,3,5-Trimethyl-4-nitro-1H-pyrazole. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a nitro-substituted aromatic heterocyclic compound. The following tables summarize its key chemical and physical properties based on available data.

Table 1: General Chemical Information

| Property | Value |

| CAS Number | 1125-30-0 |

| Molecular Formula | C₆H₉N₃O₂ |

| IUPAC Name | This compound |

| Synonyms | 4-Nitro-1,3,5-trimethylpyrazole |

| Molecular Weight | 155.15 g/mol [1] |

| Canonical SMILES | CN1N=C(C)C(=C1C)--INVALID-LINK--[O-] |

| InChI Key | YSZYFGMARJFMJK-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 71.5 °C | ChemBK |

| Boiling Point (Predicted) | 245.9 ± 35.0 °C at 760 mmHg | ChemBK |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | ChemBK |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole (Precursor)

A general procedure for the nitration of substituted pyrazoles often involves the use of a nitrating mixture.

-

Reactants: 3,5-dimethylpyrazole, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Slowly add 3,5-dimethylpyrazole to the cooled nitrating mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,5-dimethyl-4-nitro-1H-pyrazole.

-

Step 2: Synthesis of this compound

The N-methylation of the pyrazole ring can be achieved using a suitable methylating agent in the presence of a base.

-

Reactants: 3,5-dimethyl-4-nitro-1H-pyrazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate or sodium hydride), and a suitable solvent (e.g., acetone or DMF).

-

Procedure:

-

Dissolve 3,5-dimethyl-4-nitro-1H-pyrazole in the chosen solvent.

-

Add the base to the solution and stir for a short period.

-

Add the methylating agent dropwise to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Spectroscopic Data

Detailed spectral data for this compound is available in spectral databases. The following table summarizes the key expected spectral characteristics.

Table 3: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Expected signals for three distinct methyl groups. |

| ¹³C NMR | Expected signals for the pyrazole ring carbons and the three methyl carbons. A reference to a ¹³C NMR spectrum is available on PubChem[1]. |

| Mass Spectrometry (GC-MS) | A reference to a GC-MS spectrum is available on PubChem[1]. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for C-H, C=C, C-N, and N-O (nitro group) stretching and bending vibrations. |

Biological Activity and Mechanism of Action

Extensive searches of scientific literature and databases did not yield any specific information on the biological activity or mechanism of action of this compound. While the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities, no such studies have been reported for this specific compound. It is likely that this compound is primarily utilized as a synthetic intermediate in the preparation of other molecules.

Due to the lack of data on its biological effects, no signaling pathway diagrams or experimental protocols for biological assays can be provided.

Safety and Toxicity

The following safety and toxicity information is derived from available Safety Data Sheets (SDS).

Table 4: Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Not classified |

| Serious Eye Damage/Irritation | Not classified |

Table 5: Precautionary Statements

| Category | Precautionary Statement |

| Prevention | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. |

| Storage | P405: Store locked up. |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

Conclusion

References

The Genesis and Evolution of Nitropyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyrazole compounds, a fascinating class of nitrogen-containing heterocycles, have carved a unique niche in both energetic materials science and medicinal chemistry. Their discovery and subsequent development have been driven by the dual pursuit of powerful, yet stable, energetic compounds and novel therapeutic agents. This technical guide provides an in-depth exploration of the history, synthesis, and multifaceted properties of nitropyrazoles. It offers a comprehensive overview of key synthetic methodologies, detailed experimental protocols for the preparation of foundational nitropyrazole compounds, and a thorough compilation of their physical, energetic, and biological properties. Through structured data presentation and visual workflows, this guide aims to be an essential resource for researchers and professionals working with or interested in the field of nitropyrazole chemistry.

A Historical Overview: From Discovery to Diverse Applications

The journey of nitropyrazole chemistry began in the mid-20th century, with early investigations into the nitration of the pyrazole ring. A pivotal moment in this history was the first reported synthesis of 3-nitropyrazole in 1970 by Habraken and co-authors, which was achieved by the thermal rearrangement of N-nitropyrazole in anisole.[1] This discovery laid the groundwork for the exploration of other nitropyrazole isomers and more complex derivatives.

Initially, much of the research impetus was fueled by the potential of nitropyrazoles as energetic materials.[1] The presence of multiple nitrogen-nitrogen and carbon-nitrogen bonds, coupled with the nitro group functionality, suggested high heats of formation and densities, desirable characteristics for explosives and propellants.[1] This led to the synthesis and characterization of a wide array of nitropyrazole-based energetic compounds, including dinitro- and trinitropyrazoles, as well as their energetic salts.[2]

In parallel, the unique electronic properties of the nitropyrazole scaffold attracted the attention of medicinal chemists. The pyrazole ring itself is a well-established pharmacophore found in numerous approved drugs. The introduction of a nitro group, a known bioisostere and a versatile synthetic handle, opened up new avenues for drug design. Consequently, nitropyrazole derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.

Synthetic Pathways to Nitropyrazole Compounds

The synthesis of nitropyrazole compounds primarily revolves around two key strategies: the direct nitration of a pyrazole ring and the rearrangement of an N-nitropyrazole intermediate. The regioselectivity of the nitration is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring.

Synthesis of Mononitropyrazoles

3-Nitropyrazole: The synthesis of 3-nitropyrazole is a cornerstone of nitropyrazole chemistry. A common and effective method involves a two-step process starting from pyrazole. First, pyrazole is N-nitrated, and the resulting N-nitropyrazole is then subjected to thermal rearrangement to yield 3-nitropyrazole.

Figure 1. Synthetic pathway to 3-Nitropyrazole.

4-Nitropyrazole: The 4-nitro isomer can also be synthesized through various routes. One-pot methods have been developed for efficiency, involving the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.

Figure 2. One-pot synthesis of 4-Nitropyrazole.

Synthesis of Dinitropyrazoles

Building upon the mononitropyrazole core, dinitropyrazoles can be synthesized through further nitration. The position of the second nitro group is directed by the existing nitro group and the reaction conditions.

3,4-Dinitropyrazole: This compound is typically synthesized from 3-nitropyrazole by C-nitration using a mixture of nitric acid and sulfuric acid.[3]

3,5-Dinitropyrazole: The synthesis of 3,5-dinitropyrazole often involves the nitration of 3-nitropyrazole under different conditions that favor substitution at the 5-position.[4]

Figure 3. Synthesis of Dinitropyrazoles from 3-Nitropyrazole.

Synthesis of Trinitropyrazoles

The synthesis of trinitropyrazoles, such as 1-methyl-3,4,5-trinitropyrazole, represents a further step in increasing the nitrogen and oxygen content of the pyrazole core, leading to highly energetic materials. These syntheses often start from a substituted pyrazole and involve multiple nitration steps under harsh conditions.[5][6]

Properties of Nitropyrazole Compounds

The properties of nitropyrazole compounds are diverse and depend on the number and position of the nitro groups, as well as other substituents on the pyrazole ring.

Physical and Spectroscopic Properties

The introduction of nitro groups generally increases the melting point and density of the parent pyrazole. The following table summarizes the physical properties of some key nitropyrazole compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.07 | 174-176 | - | - |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.07 | 160-164 | 334 | 1.552 |

| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 185.3 | - | 1.79 |

| 3,5-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 173 | - | 1.71 |

| 1-Methyl-3,4,5-trinitropyrazole | C₄H₃N₅O₆ | 217.09 | 91.5 | - | 1.82 |

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of nitropyrazole compounds. ¹H and ¹³C NMR provide information about the substitution pattern on the pyrazole ring, while IR spectroscopy confirms the presence of the nitro group (typically with strong absorptions around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).

Energetic Properties

Many nitropyrazole derivatives are classified as energetic materials due to their high nitrogen content, positive heats of formation, and high densities. These properties contribute to high detonation velocities and pressures. The table below presents the energetic properties of selected nitropyrazole compounds.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Decomposition (°C) |

| 4-Nitropyrazole | 1.52 | 6680 | 18.81 | - |

| 3,4-Dinitropyrazole | 1.79 | 8450 | 31.2 | 264.8 |

| 3,5-Dinitropyrazole | 1.71 | 8230 | 28.5 | 238.1 |

| 4-Amino-3,5-dinitropyrazole | 1.90 | 8497 | 31.89 | 183 |

| 1-Methyl-3,4,5-trinitropyrazole | 1.82 | 8650 | 33.7 | 248 |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.88 | 8931 | 35.9 | 218 |

Biological Activity

Nitropyrazole derivatives have shown promise in various biological applications. Their antimicrobial and antifungal activities have been of particular interest. The following table summarizes some of the reported biological activities.

| Compound Class | Activity | Organism(s) | Reported Values (e.g., MIC, IC50) |

| Pyrazole Derivatives | Antibacterial | Escherichia coli, Staphylococcus aureus | MIC: 0.25 µg/mL (for some derivatives) |

| Pyrazole Derivatives | Antifungal | Aspergillus niger, Candida albicans | MIC: 1 µg/mL (for some derivatives) |

| Pyrazole Analogues | Anti-inflammatory | - | - |

| 4-Nitropyrazole Derivatives | Herbicidal | - | - |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key nitropyrazole compounds, compiled from the scientific literature. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of 3,4-Dinitropyrazole

This synthesis is a three-step process starting from pyrazole.[3][7]

Step 1: Synthesis of N-Nitropyrazole

-

A solution of pyrazole in acetic acid is added to a mixture of nitric acid and acetic anhydride.

-

The reaction is carried out at a controlled temperature to ensure the safe formation of N-nitropyrazole.

Step 2: Synthesis of 3-Nitropyrazole

-

The N-nitropyrazole from Step 1 is subjected to thermal rearrangement in a high-boiling solvent such as anisole.

-

The mixture is heated to an elevated temperature until the rearrangement is complete.

Step 3: Synthesis of 3,4-Dinitropyrazole

-

3-Nitropyrazole is dissolved in a mixture of concentrated nitric acid and sulfuric acid.

-

The reaction is heated to a specific temperature (e.g., 55-60 °C) for a defined period (e.g., 1 hour) to effect C-nitration at the 4-position.[3]

-

The product is isolated by precipitation and purified by recrystallization.

Synthesis of 1-Methyl-3,4,5-trinitropyrazole

This synthesis involves the nitration of a pre-functionalized pyrazole.[5][8]

-

N-methylpyrazole is used as the starting material.

-

A mixed acid system, typically fuming sulfuric acid and nitric acid, is employed for the nitration.

-

The reaction is conducted at a high temperature (e.g., 100-190 °C) for several hours.[5]

-

The product is isolated by pouring the reaction mixture into ice water, followed by filtration and purification.

Conclusion and Future Outlook

The field of nitropyrazole chemistry continues to be an active area of research, driven by the quest for advanced energetic materials with an optimal balance of performance and sensitivity, and the ongoing need for new therapeutic agents. The synthetic versatility of the pyrazole ring allows for the fine-tuning of properties through the introduction of various functional groups in addition to the nitro substituents.

Future research is likely to focus on the development of novel, environmentally friendly synthetic routes to nitropyrazoles, reducing the reliance on harsh nitrating agents. In the realm of energetic materials, the synthesis of polynitropyrazoles and their salts with enhanced thermal stability and reduced sensitivity will remain a key objective. For medicinal applications, further exploration of the structure-activity relationships of nitropyrazole derivatives will be crucial for the design of more potent and selective drug candidates. The rich chemistry and diverse applications of nitropyrazoles ensure that they will remain a subject of significant scientific interest for years to come.

References

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. imemg.org [imemg.org]

- 8. tandfonline.com [tandfonline.com]

A Comprehensive Theoretical Examination of 1,3,5-Trimethyl-4-nitro-1H-pyrazole: A Proposed Computational Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a robust theoretical framework for the comprehensive analysis of the molecular structure and electronic properties of 1,3,5-trimethyl-4-nitro-1H-pyrazole. Due to a notable absence of specific theoretical studies on this compound in the current scientific literature, this document serves as a proposed roadmap for future computational investigations. The methodologies detailed herein are based on established quantum chemical techniques successfully applied to structurally analogous pyrazole derivatives. This guide provides detailed protocols for computational analysis, illustrative data tables for the anticipated results, and visualizations of the proposed experimental and logical workflows to facilitate a thorough understanding of the molecule's characteristics.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with three methyl groups and a nitro group. While pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties, a detailed theoretical investigation of the this compound structure remains to be published. Understanding the molecule's geometry, electronic charge distribution, and frontier molecular orbitals is crucial for predicting its reactivity, stability, and potential applications.

This whitepaper presents a proposed computational study employing Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to elucidate the structural and electronic properties of this compound. The proposed protocol is designed to yield precise data on bond lengths, bond angles, dihedral angles, atomic charges, and molecular orbital energies, which are fundamental to its chemical behavior.

Proposed Computational Methodology

The following section details a recommended computational protocol for the theoretical study of this compound. This methodology is curated from successful theoretical studies on similar nitro-substituted pyrazole compounds.

Software and Theoretical Level

All calculations should be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. The recommended theoretical approach is Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy for systems of this nature.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has demonstrated high accuracy in predicting the geometries and electronic properties of a wide range of organic molecules, including heterocyclic compounds.

-

Basis Set: The 6-311+G(d,p) basis set is proposed. This triple-zeta basis set provides a flexible description of the electron density and includes diffuse functions (+) to accurately model lone pairs and anionic species, as well as polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Geometry Optimization

The initial step involves the full geometry optimization of the this compound structure in the gas phase. This process will identify the molecule's lowest energy conformation. The optimization should be performed without any symmetry constraints to ensure the true energy minimum is located.

Frequency Analysis

Subsequent to geometry optimization, a vibrational frequency analysis should be conducted at the same level of theory (B3LYP/6-311+G(d,p)). This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated harmonic frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be valuable for experimental validation.

Electronic Property Calculations

With the optimized geometry, a series of single-point energy calculations should be performed to determine the electronic properties of the molecule. These include:

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom, providing insight into the charge distribution and potential sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Anticipated Data Presentation

The following tables are illustrative examples of how the quantitative data obtained from the proposed computational study should be structured for clarity and comparative analysis. The values presented are hypothetical and serve as placeholders.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.41 | |

| C5-N1 | 1.34 | |

| C4-N(nitro) | 1.45 | |

| N(nitro)-O1 | 1.22 | |

| N(nitro)-O2 | 1.22 | |

| Bond Angles (°) | C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 110.0 | |

| C3-C4-C5 | 103.0 | |

| C4-C5-N1 | 110.0 | |

| C3-C4-N(nitro) | 128.0 | |

| C5-C4-N(nitro) | 129.0 | |

| O1-N(nitro)-O2 | 125.0 | |

| Dihedral Angles (°) | C5-N1-N2-C3 | 0.0 |

| N(nitro)-C4-C5-N1 | 180.0 |

Table 2: Calculated Electronic Properties of this compound

| Property | Atom/Orbital | Calculated Value |

| Mulliken Atomic Charges (e) | N1 | -0.25 |

| N2 | -0.15 | |

| C3 | 0.10 | |

| C4 | 0.05 | |

| C5 | 0.08 | |

| N (nitro) | 0.50 | |

| O1 (nitro) | -0.40 | |

| O2 (nitro) | -0.40 | |

| Frontier Molecular Orbitals (eV) | HOMO | -7.50 |

| LUMO | -2.50 | |

| HOMO-LUMO Gap | 5.00 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize the proposed computational workflow and the conceptual relationships between the molecule's structure and its electronic properties.

Caption: Proposed computational workflow for the theoretical analysis of this compound.

Caption: Conceptual diagram illustrating the relationship between structural features and electronic properties.

Conclusion

This technical guide provides a comprehensive and detailed framework for conducting theoretical studies on the structure of this compound. By following the proposed DFT-based computational protocol, researchers can obtain valuable quantitative data on the molecule's geometric and electronic properties. The illustrative tables and workflow diagrams are designed to aid in the planning and execution of such a study and the interpretation of its results. The insights gained from this proposed research will be instrumental for scientists and drug development professionals in understanding the fundamental characteristics of this compound and exploring its potential applications.

Spectroscopic Profile of 1,3,5-Trimethyl-4-nitro-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,3,5-trimethyl-4-nitro-1H-pyrazole, a molecule of interest in various chemical research and development sectors. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The aim is to furnish researchers and drug development professionals with a core reference for the characterization and utilization of this pyrazole derivative.

Core Spectroscopic Data

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[1][2][3] |

| Molecular Weight | 155.16 g/mol | Oakwood Chemical[4] |

| CAS Number | 1125-30-0 | Oakwood Chemical[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of the methyl groups and the pyrazole ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups attached to the pyrazole ring. The chemical shifts of these methyl groups would be influenced by their position on the ring (N1, C3, and C5) and the presence of the electron-withdrawing nitro group at the C4 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The PubChem database confirms the availability of ¹³C NMR data for this compound.[1] The spectrum is expected to show signals for the three methyl carbons and the three carbons of the pyrazole ring. The chemical shift of the C4 carbon will be significantly affected by the attached nitro group.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 3.7 | Singlet | N-CH₃ |

| ~ 2.4 | Singlet | C3-CH₃ | |

| ~ 2.2 | Singlet | C5-CH₃ | |

| ¹³C | ~ 150 | Singlet | C5 |

| ~ 145 | Singlet | C3 | |

| ~ 130 | Singlet | C4-NO₂ | |

| ~ 35 | Singlet | N-CH₃ | |

| ~ 12 | Singlet | C3-CH₃ | |

| ~ 10 | Singlet | C5-CH₃ |

Note: These are predicted values based on known substituent effects on pyrazole rings and may vary from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the methyl groups, the C=N and C=C bonds of the pyrazole ring, and the N-O bonds of the nitro group.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium | C-H stretch (methyl) |

| 1550-1500 | Strong | Asymmetric NO₂ stretch |

| 1380-1340 | Strong | Symmetric NO₂ stretch |

| 1450-1600 | Medium-Strong | C=N and C=C stretch (pyrazole ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The PubChem database indicates the availability of GC-MS data for this compound, with a NIST number of 136624.[1] The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 155 | High | [M]⁺ |

| 138 | Medium | [M - OH]⁺ |

| 110 | Medium | [M - NO₂]⁺ |

| 95 | High | [M - NO₂ - CH₃]⁺ |

| 67 | Medium | [C₃H₃N₂]⁺ |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and data validation. While specific protocols for this compound are not explicitly detailed in the search results, general methodologies for similar organic compounds are well-established.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of pyrazole derivatives involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recording the spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[5]

IR Spectroscopy Protocol

For IR analysis, the sample can be prepared as a KBr pellet or a thin film. For the KBr pellet method, the solid sample is ground with potassium bromide and pressed into a transparent disk.

Mass Spectrometry (GC-MS) Protocol

In Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a chromatographic column before being ionized and detected by the mass spectrometer.

Synthesis and Characterization

The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through various methods, including 1,3-dipolar cycloaddition reactions.[6] A common route involves the reaction of a hydrazine with a β-dicarbonyl compound. The characterization of the synthesized product would then rely on the spectroscopic techniques outlined in this guide to confirm its structure and purity.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is limited in the public domain, the provided information on expected spectroscopic features and general experimental protocols offers a robust starting point for characterization and further investigation.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. This compound | C6H9N3O2 | CID 121019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H9N3O2 | CID 121019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. rsc.org [rsc.org]

- 6. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]

An In-depth Technical Guide on the Solubility of 1,3,5-Trimethyl-4-nitro-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3,5-Trimethyl-4-nitro-1H-pyrazole, a substituted nitropyrazole of interest in medicinal chemistry and materials science. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific compound in common organic solvents. However, understanding the solubility characteristics of pyrazole derivatives is crucial for their synthesis, purification, formulation, and biological screening. This document provides a detailed, generalized experimental protocol for determining the solubility of this compound, based on established methods for analogous nitropyrazoles. Furthermore, a structured template for data presentation and a visual representation of the experimental workflow are included to guide researchers in generating and reporting their own findings.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a functional group with a wide range of biological activities. The presence of a nitro group and methyl substituents on the pyrazole ring significantly influences its physicochemical properties, including its solubility in various media. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that impacts its bioavailability, processability, and formulation development. For instance, in drug discovery, poor solubility can hinder in vitro screening and in vivo studies. In chemical synthesis, knowledge of solubility is essential for optimizing reaction conditions, selecting appropriate solvents for purification through recrystallization, and preventing precipitation issues.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative experimental data for the solubility of this compound in various organic solvents has been published. To facilitate future research and data reporting, the following table provides a standardized format for presenting such data. Researchers are encouraged to use this template to record their experimental findings.

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Gravimetric Solubility ( g/100g solvent) |

| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Acetonitrile | e.g., 25 | Data Not Available | Data Not Available |

| e.g., N,N-Dimethylformamide | e.g., 25 | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in organic solvents using the static gravimetric method. This method is widely used for its reliability and is based on the procedures reported for structurally similar nitropyrazoles.[2][3]

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, acetonitrile, N,N-dimethylformamide)

-

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

Magnetic stir bars

-

Spatulas and weighing paper

-

Procedure

-

Sample Preparation: Accurately weigh a known amount of the chosen organic solvent into the jacketed glass vessel.

-

Equilibrium Establishment:

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Add an excess amount of this compound to the solvent to create a saturated solution. The presence of undissolved solid is essential to ensure saturation.

-

Stir the mixture vigorously using the magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, stop stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a syringe filter. The syringe should be pre-heated to the experimental temperature to prevent premature crystallization.

-

Dispense the filtered saturated solution into a pre-weighed vial.

-

Record the total weight of the vial and the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C).

-

Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the total weight of the solution minus the mass of the dissolved solute.

-

Calculate the gravimetric solubility ( g/100g solvent) and molar solubility (mol/L) using the determined masses and the known density of the solvent at the experimental temperature.

-

-

Data Validation: Repeat the experiment at each temperature and for each solvent to ensure reproducibility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static gravimetric method.

Caption: Experimental workflow for determining solubility via the static gravimetric method.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol, based on established methodologies for similar compounds, offers a reliable approach to solubility determination. By following the outlined procedures and utilizing the provided data presentation template, the scientific community can begin to build a comprehensive understanding of the solubility profile of this and other important pyrazole derivatives. This will undoubtedly facilitate future research in drug development, materials science, and synthetic chemistry where these compounds play a vital role.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,5-Trimethyl-4-nitro-1H-pyrazole and Related Nitropyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of nitropyrazole derivatives, with a focus on 1,3,5-trimethyl-4-nitro-1H-pyrazole as a representative compound. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from closely related nitropyrazole compounds to infer its likely thermal behavior and to provide a thorough understanding of the analytical techniques employed in this field of study.

Introduction to the Thermal Stability of Nitropyrazoles

Nitropyrazole derivatives are a class of energetic materials and important scaffolds in medicinal chemistry. Their thermal stability is a critical parameter, influencing their safety, handling, storage, and application. The thermal decomposition of these compounds can be complex, often involving intricate reaction pathways that include isomerization, nitro-group migration, and ring cleavage. Understanding these processes is paramount for the development of stable and reliable energetic materials and for ensuring the safety of pharmaceutical compounds under various stress conditions.

Thermal Analysis of Nitropyrazole Derivatives

The thermal behavior of nitropyrazoles is typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the temperatures of melting and decomposition, weight loss during decomposition, and the energy released or absorbed during these processes.

The following tables summarize key thermal properties of various nitropyrazole derivatives as reported in the literature. This data provides a comparative framework for estimating the thermal stability of this compound.

Table 1: Decomposition Temperatures of Selected Nitropyrazole Derivatives

| Compound | Decomposition Onset (T_onset) (°C) | Decomposition Peak (T_peak) (°C) | Reference |

| 4-Amino-3,5-dinitro-1H-pyrazole (LLM-116) | Stage 1: ~173; Stage 2: 236 | - | [1] |

| 1-Nitratomethyl-3,4-dinitropyrazole | - | 93 | [2] |

| 1-Nitratoethyl-3-nitropyrazole | - | 198 | [2] |

| 1-Azidoethyl-3,4-dinitropyrazole | - | 216 | [2] |

| N-allyl-3,4-Dinitropyrazole | 194.8 | - | [3] |

| N-allyl-3,5-Dinitropyrazole | 217.4 | - | [3] |

| 1-Methyl-3,4,5-trinitro-1H-pyrazole (MTNP) | 251 | - | [4] |

| 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole | - | 302 | [5] |

Table 2: Kinetic Parameters for Thermal Decomposition of Selected Nitropyrazoles

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Method | Reference |

| 4-Amino-3,5-dinitro-1H-pyrazole (Stage 1) | 106.97 | 10¹⁰.⁴⁷ | Kissinger | [1] |

| 4-Amino-3,5-dinitro-1H-pyrazole (Stage 2) | 138.98 | 10¹².²⁴ | Kissinger | [1] |

| 1,3-Diphenyl-1H-pyrazol-5-yl methacrylate | 81.56 | - | Kissinger | [6] |

| 1,3-Diphenyl-1H-pyrazol-5-yl methacrylate | 79.45 | - | Flynn-Wall-Ozawa | [6] |

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data on the thermal properties of energetic materials.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of reaction.

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

-

Measurement Conditions:

-

Heating Rate: A constant heating rate, typically in the range of 2.5 to 20 °C/min, is applied.[7]

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Range: The temperature is scanned over a range that encompasses the expected melting and decomposition events.

-

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of endothermic (melting) and exothermic (decomposition) events. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature range and to study the kinetics of decomposition.

Typical Experimental Protocol:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open ceramic or platinum crucible.

-

Instrument Setup: The TGA instrument's balance is tared, and the furnace is purged with the desired gas.

-

Measurement Conditions:

-

Heating Rate: A linear heating rate, often matching the one used in DSC for direct comparison, is applied (e.g., 10 °C/min).

-

Atmosphere: An inert (e.g., nitrogen) or reactive (e.g., air) atmosphere is used, depending on the desired experimental conditions, with a constant flow rate.

-

Temperature Range: The sample is heated to a temperature where complete decomposition is expected.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, the temperatures of maximum decomposition rates, and the residual mass. Kinetic parameters can be calculated from data obtained at multiple heating rates using model-free (e.g., Flynn-Wall-Ozawa) or model-fitting methods.[8]

Visualization of Experimental Workflows and Decomposition Pathways

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a nitropyrazole derivative.

Caption: Workflow for Thermal Analysis of Nitropyrazoles.

Based on studies of related energetic materials, the thermal decomposition of N-alkylated nitropyrazoles is often initiated by the cleavage of the weakest bonds. For this compound, this could involve the fission of the N-NO2 bond or the C-NO2 bond, or potentially reactions involving the methyl groups. The following diagram illustrates a generalized initial decomposition step.

Caption: Plausible Initial Decomposition Steps.

Discussion of Decomposition Mechanisms

The decomposition of nitropyrazoles can proceed through several pathways, the predominance of which depends on the substitution pattern and experimental conditions.

-

C-NO2 Homolysis: The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic compounds, leading to the formation of a pyrazole radical and nitrogen dioxide (•NO2).

-

N-NO2 Homolysis: In N-nitropyrazoles, the nitrogen-nitro bond is often the weakest and its cleavage initiates the decomposition cascade.

-

Intramolecular Rearrangement: Some nitropyrazoles can undergo intramolecular rearrangements, such as the conversion of a nitro group to a nitrite group, which can then lead to further decomposition.

-

Role of Substituents: The nature and position of substituents on the pyrazole ring significantly influence thermal stability. Electron-donating groups, like methyl groups, may affect the electron density of the ring and the strength of the C-NO2 bond. The steric hindrance between adjacent groups can also strain the molecule and lower its decomposition temperature. For instance, studies on dinitropyrazole-based materials have shown that the presence of an active aromatic N-H moiety can lead to different decomposition pathways compared to its N-substituted counterparts.[7]

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a comprehensive understanding of its likely behavior can be derived from the extensive research on analogous nitropyrazole derivatives. The thermal properties are dictated by the interplay of the pyrazole core, the nitro substituent, and the methyl groups. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and professionals to assess the thermal stability and decomposition characteristics of this and other related compounds. Further experimental studies employing DSC, TGA, and hyphenated techniques like TGA-MS are necessary to fully elucidate the specific decomposition pathways and kinetics of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]

- 3. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]

- 8. researchgate.net [researchgate.net]

potential applications of trimethyl-nitropyrazole derivatives

An In-depth Technical Guide to the Potential Applications of Trimethyl-Nitropyrazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile synthetic accessibility. The introduction of specific substituents, such as methyl and nitro groups, can significantly modulate the physicochemical properties and therapeutic potential of the resulting derivatives. This technical guide focuses on the synthesis, characterization, and, most importantly, the . While direct research on this specific subclass is emerging, this document extrapolates potential applications from the vast body of literature on related pyrazole compounds. We explore their promising roles in drug discovery—spanning anticancer, anti-inflammatory, and antimicrobial activities—and their potential in agrochemicals and energetic materials. This guide provides detailed experimental protocols, quantitative data from related compounds to illustrate potential efficacy, and conceptual diagrams of synthetic routes and biological pathways to facilitate future research and development in this promising area.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique structural motif imparts a range of favorable properties, including metabolic stability, hydrogen bonding capability, and the ability to be readily functionalized at multiple positions.[1][2] Consequently, the pyrazole core is a cornerstone in the design of numerous therapeutic agents. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors used in oncology.[2][3]

The functionalization of the pyrazole ring with nitro (-NO₂) and methyl (-CH₃) groups offers a powerful strategy for tuning the molecule's electronic and steric properties. The nitro group, a strong electron-withdrawing group, can enhance interactions with biological targets and is a key feature in many antimicrobial and anticancer agents.[1][4] Methyl groups can improve metabolic stability, increase lipophilicity, and provide steric bulk to enhance binding selectivity. The compound 1,3,5-trimethyl-4-nitro-1H-pyrazole (PubChem CID: 121019) serves as a primary example of this subclass, combining the stability of the pyrazole core with the specific modulations of three methyl groups and a nitro group.[5][6] This guide will explore the potential held by this and related structures.

Synthesis and Characterization

The synthesis of trimethyl-nitropyrazole derivatives can be achieved through a multi-step process, typically involving the construction of the substituted pyrazole ring followed by nitration. The general strategy involves the cyclization of a 1,3-diketone precursor with a hydrazine derivative, followed by electrophilic nitration.

General Synthetic Workflow

A plausible synthetic route to this compound starts with the condensation of acetylacetone (a 1,3-diketone) with methylhydrazine to form 1,3,5-trimethylpyrazole. This intermediate is then subjected to nitration using a nitrating agent such as a mixture of nitric and sulfuric acids to yield the final product.

Caption: General synthetic workflow for 1,3,5-trimethyl-4-nitropyrazole.

Representative Experimental Protocol: Synthesis of 1,3,5-Trimethyl-4-nitropyrazole

This protocol is adapted from general procedures for pyrazole synthesis and nitration.[7][8]

-

Synthesis of 1,3,5-Trimethylpyrazole:

-

To a round-bottom flask, add methylhydrazine (0.1 mol) dissolved in ethanol (50 mL).

-

Cool the flask in an ice bath and slowly add acetylacetone (0.1 mol) dropwise with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 1,3,5-trimethylpyrazole. Purify using column chromatography if necessary.

-

-

Nitration of 1,3,5-Trimethylpyrazole:

-

In a flask maintained at 0°C, slowly add concentrated sulfuric acid (20 mL) to the synthesized 1,3,5-trimethylpyrazole (0.05 mol).

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (10 mL) to concentrated sulfuric acid (10 mL) at 0°C.

-

Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.

-

After addition, stir the reaction mixture at room temperature for 6 hours.

-

Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

-

Characterization:

-

The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

-

Purity can be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).

-

Potential Applications in Drug Development

While specific biological data for trimethyl-nitropyrazole derivatives are scarce, the extensive research on related pyrazole analogs allows for strong inferences about their potential therapeutic applications.

Anticancer Activity

The pyrazole scaffold is a key component of many anticancer agents, particularly those designed as protein kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

Many pyrazole-based drugs function by competing with ATP for the binding site on a target kinase, thereby inhibiting its phosphorylating activity and blocking downstream signaling. This disruption can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Caption: Representative MAP Kinase signaling pathway targeted by pyrazole inhibitors.

The following table summarizes the cytotoxic activity of various substituted pyrazole derivatives against human cancer cell lines, illustrating the potential potency of this class of compounds.

| Compound Class | Cancer Cell Line | Assay | Activity Metric (IC₅₀) | Reference |

| Tri-substituted Pyrazole | HepG2 (Liver) | MTT | 9.13 µM | [11] |

| Tri-substituted Pyrazole | A549 (Lung) | MTT | 6.52 µM | [11] |

| Coumarin-Pyrazole Hybrid | A549 (Lung) | MTT | 13.5 mmol | [12] |

| Aminophosphonate-Pyrazole | HCT-116 (Colon) | MTT | < 20 µM (strong activity) | [13] |

| Thiazolo-pyrimidine | C32 (Melanoma) | MTT | 24.4 µM | [14] |

| Pyrazole Derivative | HepG2 (Liver) | Cytotoxicity | 2.52 µM | [15] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][12]

-

Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the trimethyl-nitropyrazole test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Anti-inflammatory Activity

The pyrazole ring is the central feature of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID). This highlights the strong potential of pyrazole derivatives as anti-inflammatory agents.[3][16]

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (induced at sites of inflammation). Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][17]

Caption: Mechanism of selective COX-2 inhibition in the inflammatory pathway.

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of representative pyrazole derivatives. The selectivity index (SI) indicates the preference for COX-2 inhibition.

| Compound Class | Target | Activity Metric (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole Sulphonamide | COX-1 | 5.40 µM | 344.56 | [18] |

| Pyrazole Sulphonamide | COX-2 | 0.01 µM | [18] | |

| Pyrazole Derivative | COX-2 | 38.73 nM | 17.47 | [17] |

| Pyrazole-Thiazole Hybrid | COX-2 | 0.03 µM | - | [3] |

| Pyrazole-Thiazole Hybrid | 5-LOX | 0.12 µM | - | [3] |

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

This fluorometric assay measures the peroxidase activity of COX enzymes.

-

Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

-

Compound Incubation: In a 96-well plate, add the test compound (trimethyl-nitropyrazole derivative) at various concentrations to the reaction buffer. Include a non-selective inhibitor (e.g., Indomethacin) and a selective inhibitor (e.g., Celecoxib) as controls.

-

Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a fluorometric probe (e.g., ADHP). The peroxidase component of COX will oxidize the probe, generating a fluorescent signal.

-

Signal Detection: Measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~535/590 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to determine the selectivity index.

Potential Applications in Agrochemicals

The pyrazole scaffold is also prevalent in modern pesticides. Research into closely related 1,3,5-trimethylpyrazole-containing malonamide derivatives has revealed significant acaricidal (miticidal) and insecticidal properties, suggesting a promising avenue for trimethyl-nitropyrazole analogs.[19]

The following data show the efficacy of these compounds against common agricultural pests.

| Compound ID | Pest Species | Concentration | Mortality (%) | Reference |

| 8i | Plutella xylostella (Diamondback moth) | 100 µg/mL | 100.0% | [19] |

| 8o | Plutella xylostella (Diamondback moth) | 100 µg/mL | 100.0% | [19] |

| 8p | Aphis craccivora (Cowpea aphid) | 50 µg/mL | 100.0% | [19] |

| 8q | Aphis craccivora (Cowpea aphid) | 50 µg/mL | 100.0% | [19] |

| 8m | Tetranychus cinnabarinus (Carmine spider mite) | 200 µg/mL | ~70.0% | [19] |

| 8p | Tetranychus cinnabarinus (Carmine spider mite) | 200 µg/mL | ~70.0% | [19] |

This protocol is adapted for testing against a pest like Plutella xylostella.[19]

-